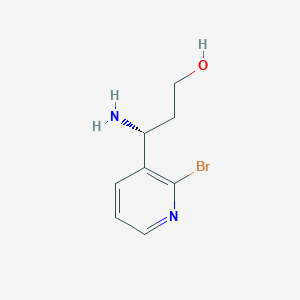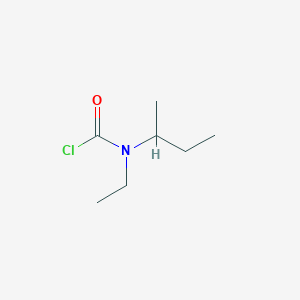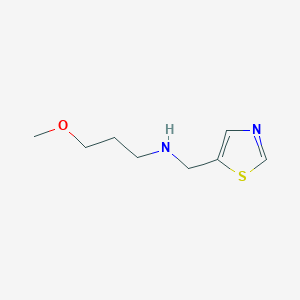
(3-Methoxypropyl)(1,3-thiazol-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.27 g/mol . This compound is characterized by the presence of a thiazole ring and a methoxypropyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 3-methoxypropylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)(1,3-thiazol-5-ylmethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
(3-Methoxypropyl)(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Methoxypropyl)(1,3-thiazol-5-ylmethyl)amine include:
- (3-Methoxypropyl)(1,3-thiazol-4-ylmethyl)amine
- (3-Methoxypropyl)(1,3-thiazol-2-ylmethyl)amine
- This compound derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazole ring and methoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-methoxy-N-(1,3-thiazol-5-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C8H14N2OS/c1-11-4-2-3-9-5-8-6-10-7-12-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
IQOINRZCLIBGPT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


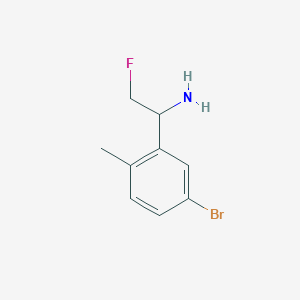
![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)
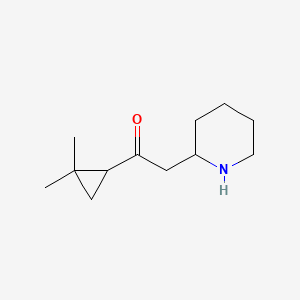

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)

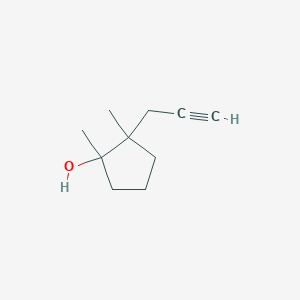
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
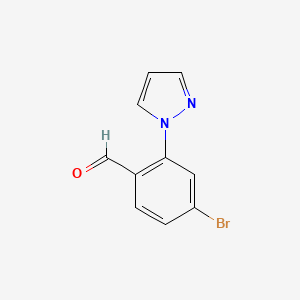
amine](/img/structure/B13302402.png)
